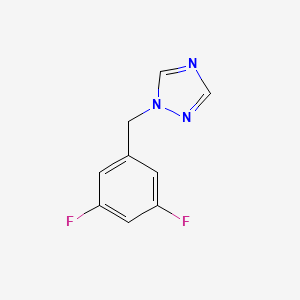

1-(3,5-difluorobenzyl)-1H-1,2,4-triazole

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-[(3,5-difluorophenyl)methyl]-1,2,4-triazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F2N3/c10-8-1-7(2-9(11)3-8)4-14-6-12-5-13-14/h1-3,5-6H,4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAGMFCCJLOLHIM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1F)F)CN2C=NC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F2N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 Difluorobenzyl 1h 1,2,4 Triazole Derivatives

Established Synthetic Pathways for 1H-1,2,4-Triazole Ring System Construction

The 1,2,4-triazole (B32235) ring is a stable aromatic heterocycle, and numerous reliable methods have been established for its construction. These can be broadly categorized into cycloaddition reactions and condensation/cyclization pathways.

Cycloaddition Reactions, including Copper-Catalyzed Azide-Alkyne Cycloaddition (Click Chemistry)

Cycloaddition reactions, particularly 1,3-dipolar cycloadditions, represent a powerful tool for the synthesis of five-membered heterocycles. wikipedia.org The Huisgen 1,3-dipolar cycloaddition of azides and alkynes is a classic example, though it often requires high temperatures and can result in a mixture of regioisomers.

A major advancement in this area is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry." nih.govnih.gov This reaction variant is highly efficient and regioselective, typically affording 1,4-disubstituted 1,2,3-triazoles. nih.gov While CuAAC is the hallmark for 1,2,3-triazole synthesis, related metal-catalyzed cycloaddition strategies have been developed for 1,2,4-triazoles. For instance, copper-catalyzed [3+2] cycloaddition reactions between nitriles and various nitrogen-containing precursors can yield the 1,2,4-triazole skeleton. scispace.com These reactions are valued for their operational simplicity and tolerance of a wide range of functional groups. scispace.com The catalytic cycle often involves the coordination of the metal to the reactants, which lowers the activation energy and controls the regiochemical outcome. acs.org

Condensation and Cyclization Reactions Utilizing Hydrazine (B178648) and Related Precursors

Classical condensation and subsequent cyclization reactions are among the most common and versatile methods for constructing the 1,2,4-triazole ring. These methods typically involve the reaction of hydrazine or its derivatives with compounds containing two adjacent electrophilic centers.

Two notable named reactions in this category are the Pellizzari reaction and the Einhorn–Brunner reaction .

The Pellizzari reaction , discovered in 1911, involves the reaction of an amide with a hydrazide, often at high temperatures, to form a 1,2,4-triazole. wikipedia.orgyoutube.com The mechanism proceeds through the formation of an acyl amidrazone intermediate, which then undergoes intramolecular cyclization and dehydration. wikipedia.org

The Einhorn–Brunner reaction utilizes the condensation of imides with alkyl hydrazines to produce an isomeric mixture of 1,2,4-triazoles. wikipedia.orgen-academic.com The regioselectivity of this reaction can be influenced by the nature of the substituents on the imide precursor. wikipedia.org

Beyond these, a variety of other precursor combinations are employed, as summarized in the table below. A common strategy involves the reaction of acid hydrazides with reagents like carbon disulfide and hydrazine hydrate (B1144303) to form 4-amino-5-mercapto-1,2,4-triazoles, which are versatile intermediates for further derivatization. rdd.edu.iq Another approach is the acylation of thiosemicarbazide (B42300) with formic acid, followed by cyclization and oxidation to yield the unsubstituted 1,2,4-triazole. wikipedia.org

| Reaction Name/Type | Key Precursors | General Product | Reference |

|---|---|---|---|

| Pellizzari Reaction | Amide + Hydrazide | 3,5-Disubstituted-1,2,4-triazole | wikipedia.orgscispace.com |

| Einhorn–Brunner Reaction | Imide + Hydrazine Derivative | 1,3,5-Trisubstituted-1,2,4-triazole | scispace.comwikipedia.org |

| From Amidines | Amidine + Benzonitrile | Substituted 1,2,4-triazole | scispace.com |

| From Thiosemicarbazide | Thiosemicarbazide + Formic Acid | 1,2,4-Triazole-3(5)-thiol | scispace.com |

| From Hydrazides & CS₂ | Acid Hydrazide + CS₂ + Hydrazine Hydrate | 4-Amino-5-mercapto-1,2,4-triazole | rdd.edu.iq |

Strategies for Regioselective Introduction of the Difluorobenzyl Moiety at N-1 Position

Once the 1,2,4-triazole ring is formed, or using 1H-1,2,4-triazole as a starting material, the next critical step is the introduction of the 3,5-difluorobenzyl group. This is typically achieved via an N-alkylation reaction. The 1,2,4-triazole anion, formed by deprotonation with a base, acts as a nucleophile that attacks an electrophilic benzyl (B1604629) source, such as 3,5-difluorobenzyl bromide or chloride.

A significant challenge in this step is controlling the regioselectivity. The 1,2,4-triazole anion has two nucleophilic nitrogen atoms, N-1 and N-4, leading to the potential formation of two different isomers. The ratio of these isomers is highly dependent on reaction conditions.

Influence of Base and Solvent: Studies have shown that the choice of base and solvent system can direct the alkylation. For example, using 1,8-Diazabicycloundec-7-ene (DBU) as the base in a solvent like THF has been reported to afford a high regioselectivity of approximately 90:10 in favor of the N-1 alkylated isomer. researchgate.net

Steric Hindrance: Steric effects can play a crucial role. In substituted triazoles, the existing groups on the ring can sterically hinder attack at one nitrogen atom, thereby favoring substitution at the other. nih.gov

Counter-ion Effects: The nature of the counter-ion (e.g., Na⁺, K⁺) from the base can influence the site of alkylation by coordinating with the nitrogen atoms of the triazole ring.

A regioselective protocol has been developed for the alkylation of 1,2,4-triazole using microwave conditions with potassium carbonate as the base and an ionic liquid as the solvent, which yields 1-alkyl-1,2,4-triazoles selectively and in excellent yield. researchgate.net Therefore, the synthesis of 1-(3,5-difluorobenzyl)-1H-1,2,4-triazole would likely involve reacting 1H-1,2,4-triazole with 3,5-difluorobenzyl halide in the presence of a suitable base (like K₂CO₃ or DBU) under optimized solvent and temperature conditions to maximize the formation of the desired N-1 isomer. researchgate.netresearchgate.net

Green Chemistry and Microwave-Assisted Synthetic Protocols for 1H-1,2,4-Triazole Derivatives

In recent years, there has been a significant shift towards developing more sustainable and efficient synthetic methods, aligning with the principles of green chemistry. pnrjournal.com Microwave-assisted organic synthesis has emerged as a powerful tool in this regard, offering substantial advantages over conventional heating methods for the synthesis of 1,2,4-triazoles. rjptonline.orgrsc.org

| Reaction Type | Conventional Method (Time) | Microwave-Assisted Method (Time) | Yield Improvement | Reference |

|---|---|---|---|---|

| Synthesis of Piperazine-azole derivatives | 27 hours | 30 minutes | Yields up to 96% | rsc.org |

| Synthesis of N-substituted propenamides | Several hours | 33–90 seconds | Yields up to 82% | rsc.org |

| Synthesis of 1,3,5-trisubstituted-1,2,4-triazoles | > 4 hours | 1 minute | Yields up to 85% | rsc.org |

| Synthesis of Schiff's bases from triazole-thiol | Conventional heating (lower yield) | 5-10 minutes | Yields improved to 64-84% | rjptonline.org |

Other green approaches include the use of electrochemical synthesis, which avoids the need for chemical oxidants and often proceeds under mild conditions. researchgate.net

Post-Synthetic Derivatization of 1-(Difluorobenzyl)-1H-1,2,4-triazole Scaffolds

Post-synthetic modification of the this compound scaffold allows for the creation of diverse chemical libraries for various applications. These modifications typically target the C-3 and C-5 positions of the triazole ring, as the N-1 position is already occupied by the difluorobenzyl group and the other nitrogens are less reactive towards electrophiles.

One common strategy involves starting with a functionalized triazole ring. For example, if the synthesis begins with a 3-thiol-1,2,4-triazole, the thiol group can be a handle for a wide range of transformations:

S-Alkylation: The thiol can be alkylated to introduce various side chains.

Oxidation: The thiol can be oxidized to a sulfone or sulfonic acid.

Cyclization: The thiol and an adjacent amino group (at C-5) can be used to construct fused heterocyclic systems, such as triazolo-thiadiazoles.

If the triazole ring bears an amino group (e.g., at C-3), it can be derivatized through several reactions:

Schiff Base Formation: Condensation with various aldehydes or ketones yields imines (Schiff bases). rdd.edu.iq

Amide Formation: Acylation with acid chlorides or anhydrides produces amide derivatives.

Mannich Reaction: Reaction with formaldehyde (B43269) and a secondary amine can introduce aminomethyl groups.

These derivatization strategies significantly expand the chemical space accessible from the core this compound structure, enabling the fine-tuning of its chemical and physical properties. chemmethod.comnih.gov

Advanced Structural Elucidation of 1 3,5 Difluorobenzyl 1h 1,2,4 Triazole Derivatives

High-Resolution Spectroscopic Characterization Techniques

High-resolution spectroscopic methods are indispensable for the unambiguous identification and detailed structural analysis of 1-(3,5-difluorobenzyl)-1H-1,2,4-triazole derivatives. These techniques probe the molecular structure at the atomic level, providing a wealth of information regarding the electronic and vibrational states of the molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise structure of organic molecules in solution. For derivatives of this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete picture of the molecular framework.

¹H NMR: The proton NMR spectrum of a typical 1-(substituted-benzyl)-1H-1,2,4-triazole derivative would exhibit characteristic signals for the triazole ring protons, the benzylic methylene (B1212753) protons, and the protons of the substituted benzene (B151609) ring. The protons on the 1,2,4-triazole (B32235) ring typically appear as distinct singlets in the downfield region of the spectrum. For instance, in related triazole structures, these protons can be observed at chemical shifts around 8.12-8.14 ppm and 7.77 ppm rsc.org. The benzylic methylene protons (Ar-CH₂-) are expected to appear as a singlet, with a chemical shift influenced by the electron-withdrawing nature of the adjacent triazole ring and the difluorobenzyl group.

¹³C NMR: The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The carbon atoms of the triazole ring are expected to resonate at distinct chemical shifts, typically in the range of 145-165 ppm, reflecting their heteroaromatic nature rsc.org. The benzylic methylene carbon would appear at a characteristic chemical shift, while the carbons of the 3,5-difluorobenzyl group would show signals with splitting patterns due to carbon-fluorine coupling (J-coupling).

¹⁹F NMR: Given the presence of two fluorine atoms on the benzyl (B1604629) group, ¹⁹F NMR spectroscopy is a crucial technique for characterization. The spectrum would be expected to show a single resonance for the two equivalent fluorine atoms at the 3 and 5 positions of the benzyl ring. The chemical shift of this signal would be indicative of the electronic environment of the fluorine atoms.

Table 1: Representative NMR Data for a Substituted 1-(benzyl)-1H-1,2,4-triazole Derivative rsc.org

| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ¹H | 8.12-8.14 | m | Triazole-H |

| ¹H | 7.77 | s | Triazole-H |

| ¹H | 6.76-7.66 | m | Ar-H |

| ¹H | 5.93 | s | Ar-CH₂- |

| ¹³C | 162.5, 160.8 | C-F (Ar) | |

| ¹³C | 152.7, 150.5 | Triazole-C | |

| ¹³C | 55.1 | Ar-CH₂- |

Note: Data is for a related, more complex derivative and serves as a general reference.

Fourier-Transform Infrared (FT-IR) spectroscopy probes the vibrational modes of a molecule, providing a characteristic fingerprint based on its functional groups. The FT-IR spectrum of this compound would display absorption bands corresponding to the various stretching and bending vibrations within the molecule.

Key expected vibrational bands include:

Aromatic C-H stretching: Typically observed above 3000 cm⁻¹.

Aliphatic C-H stretching: From the methylene bridge, usually found in the 2850-3000 cm⁻¹ region.

C=N and C=C stretching: Vibrations from the triazole and benzene rings are expected in the 1400-1650 cm⁻¹ range.

C-F stretching: Strong absorption bands characteristic of the carbon-fluorine bonds are anticipated in the 1100-1350 cm⁻¹ region.

Ring vibrations: Various skeletal vibrations of the triazole and benzene rings will appear throughout the fingerprint region (below 1500 cm⁻¹).

Table 2: General FT-IR Data for a Substituted 1-Benzyl-1H-1,2,3-triazole Derivative ijrpc.com

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3133 | Aromatic C-H Stretch | |

| 3084, 3035 | Aromatic C-H Stretch | |

| 2959, 2865 | Aliphatic C-H Stretch | |

| 1495, 1457 | C=C Stretch (Aromatic) | |

| 1221 | N-N=N Stretch (Triazole) | |

| 1189 | C-N Stretch | |

| 832 | =C-H Out-of-plane bend (Triazole ring) |

Note: Data is for a 1,2,3-triazole derivative and provides a general reference for expected vibrational modes.

High-Resolution Mass Spectrometry (HRMS) is a vital technique for determining the exact molecular weight and elemental composition of a compound. For this compound, HRMS would provide the precise mass of the molecular ion ([M+H]⁺ or M⁺), allowing for the confirmation of its chemical formula, C₉H₇F₂N₃. The high accuracy of this technique allows for the differentiation between compounds with the same nominal mass but different elemental compositions. Fragmentation patterns observed in the mass spectrum can also offer additional structural information, for instance, the cleavage of the benzyl group. For a related compound, 1-(1H-1,2,4-triazol-1-yl)-2-(2,4-difluorophenyl)-3-{N-methyl-N-[(1-(4-fluorobenzyl)-1H-1,2,3-triazol-4-yl)methyl]amino}-2-propanol, the calculated m/z for the [M+H]⁺ ion was 485.1856, with the found value being 485.1867, demonstrating the precision of this technique rsc.org.

X-ray Single Crystal Diffraction Analysis for Absolute Configuration and Tautomerism

For instance, the crystal structure of 1-((2-(2,4-difluorophenyl)oxiran-2-yl)methyl)-1H-1,2,4-triazole reveals a triclinic crystal system with the space group P-1 researchgate.net. In this related molecule, the triazole and phenyl rings adopt a stepped conformation and are nearly parallel to each other researchgate.net. The packing in the crystal lattice is dominated by weaker interactions such as C–H···N, C–H···F, and F···F contacts, in the absence of classical hydrogen-bond donors researchgate.net. It is plausible that this compound would exhibit similar packing characteristics, with intermolecular interactions playing a key role in the supramolecular assembly. Such an analysis would definitively establish the tautomeric form of the triazole ring present in the solid state and provide precise geometric parameters.

Table 3: Crystallographic Data for the Related Compound 1-((2-(2,4-Difluorophenyl)oxiran-2-yl)methyl)-1H-1,2,4-triazole researchgate.net

| Parameter | Value |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 7.3225 (15) |

| b (Å) | 7.5833 (15) |

| c (Å) | 9.856 (2) |

| α (°) | 91.908 (12) |

| β (°) | 100.824 (11) |

| γ (°) | 103.800 (11) |

| Volume (ų) | 520.28 (18) |

| Z | 2 |

Conformational Analysis and Stereochemical Considerations

Computational studies on similar bi-aryl systems linked by a single bond, such as bi-1,2,3-triazoles, have shown the existence of multiple stable conformers with varying dihedral angles between the rings ekb.egekb.eg. The potential energy surface of these rotations typically reveals energy minima corresponding to specific staggered or skewed conformations, with rotational barriers that can be calculated ekb.egekb.eg. For benzyl-triazole systems, the conformation is likely to be a balance between steric hindrance and potential weak intramolecular interactions. The molecule is expected to adopt a non-planar conformation to minimize steric repulsion between the ortho-hydrogens of the benzyl group and the triazole ring. The presence of the fluorine atoms at the 3 and 5 positions of the benzyl ring is not expected to introduce significant steric hindrance that would lock the molecule into a specific conformation, but they will influence the electronic properties of the ring.

In the solid state, as suggested by the crystal structure of a related compound, a "stepped" conformation where the two rings are not coplanar is likely researchgate.net. The specific conformation adopted in the crystal is a result of optimizing both intramolecular energetics and intermolecular packing forces. In solution, the molecule would likely exist as a dynamic equilibrium of various conformers, with the time-averaged conformation being observable by NMR spectroscopy.

Computational Chemistry and Molecular Modeling Studies of 1 3,5 Difluorobenzyl 1h 1,2,4 Triazole Derivatives

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, particularly Density Functional Theory (DFT), are used to determine the electronic structure and predict various molecular characteristics that govern reactivity and intermolecular interactions. researchgate.net

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure and properties of molecules. researchgate.net Calculations, often using functionals like B3LYP with basis sets such as 6-31G or 6-311G(d), can optimize the molecular geometry to its most stable conformation. researchgate.netepstem.netresearchgate.net From this optimized structure, key electronic properties are determined.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in defining a molecule's reactivity. The energy of the HOMO is related to its ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. biointerfaceresearch.comnih.gov The energy gap (ΔE) between the HOMO and LUMO is a significant indicator of chemical stability; a smaller gap suggests higher reactivity. researchgate.netnih.gov For many 1,2,4-triazole (B32235) derivatives, this narrow frontier orbital gap indicates that charge transfer interactions can readily occur within the molecule. nih.gov

The Molecular Electrostatic Potential (MEP) map is another valuable tool derived from DFT calculations. nih.gov It visualizes the charge distribution across the molecule, identifying electron-rich (negative potential, typically colored red) and electron-poor (positive potential, colored blue) regions. nih.gov These maps are instrumental in predicting sites for nucleophilic and electrophilic attacks and understanding non-covalent interactions like hydrogen bonding. nih.govresearchgate.net In 1-(3,5-difluorobenzyl)-1H-1,2,4-triazole derivatives, the electronegative nitrogen atoms of the triazole ring and the fluorine atoms on the benzyl (B1604629) group typically represent regions of negative electrostatic potential, making them potential hydrogen bond acceptors.

Table 1: Example Quantum Chemical Properties of a Triazole Derivative

| Parameter | Description | Typical Calculated Value |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -5.88 eV to -6.81 eV biointerfaceresearch.com |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.18 eV to -3.03 eV biointerfaceresearch.com |

| Energy Gap (ΔE) | Difference between ELUMO and EHOMO | 3.02 eV to 5.56 eV biointerfaceresearch.com |

Spectroscopic Data Prediction and Comparison with Experimental Results (NMR, IR)

Quantum chemical calculations are frequently used to predict spectroscopic data, which can then be compared with experimental findings to validate the computed molecular structure. researchgate.net Theoretical vibrational frequencies (Infrared and Raman spectra) and nuclear magnetic resonance (NMR) chemical shifts can be calculated for an optimized molecular geometry. epstem.netnih.gov

The calculation of vibrational spectra involves determining the harmonic vibrational frequencies of the molecule. researchgate.net The computed frequencies are often systematically higher than the experimental values due to the neglect of anharmonicity and the use of incomplete basis sets. Therefore, they are typically scaled by an appropriate factor to improve agreement with experimental data. epstem.netresearchgate.net The resulting theoretical spectrum can aid in the assignment of complex experimental spectra, confirming the presence of specific functional groups and characterizing the molecule's vibrational modes. researchgate.net

Similarly, NMR chemical shifts (¹H-NMR and ¹³C-NMR) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO). epstem.netresearchgate.net These theoretical shifts are calculated relative to a standard (e.g., Tetramethylsilane) and can be compared directly with experimental spectra recorded in the same solvent. cjoscience.com This comparison is a powerful tool for structural elucidation and confirmation of the synthesized compounds. nih.govresearchgate.net

Table 2: Hypothetical Comparison of Experimental and Calculated ¹H-NMR Shifts

| Proton | Experimental Shift (ppm) | Calculated Shift (ppm) |

|---|---|---|

| Triazole-H | 8.15 | 8.25 |

| CH₂ | 5.50 | 5.61 |

| Aromatic-H (ortho) | 6.95 | 7.02 |

| Aromatic-H (para) | 7.10 | 7.18 |

Molecular Docking Investigations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). It is widely used to understand the mechanism of action of potential drugs and to screen virtual libraries of compounds for potential biological activity. nih.govpensoft.net

For this compound derivatives, molecular docking studies have been instrumental in identifying potential biological targets and predicting their binding affinities. These compounds have been docked against a variety of enzymes implicated in diseases like cancer and fungal infections. rsc.orgnih.gov Notable targets include tyrosine kinases such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR), as well as Cytochrome P450 14α-demethylase (CYP51), a key enzyme in fungi. rsc.orgnih.govmdpi.com

The docking process involves placing the flexible ligand into the rigid or semi-flexible binding site of the receptor. A scoring function is then used to estimate the binding affinity, often expressed as a negative value in kcal/mol, where a more negative score indicates a stronger predicted interaction. researchgate.net The results not only provide a quantitative measure of binding strength but also reveal the most probable three-dimensional binding pose of the ligand within the active site. nih.gov This information is critical for understanding how the compound might exert its inhibitory effect.

Table 3: Examples of Molecular Docking of Triazole Derivatives with Biological Targets

| Derivative Class | Biological Target | Predicted Binding Affinity (kcal/mol) |

|---|---|---|

| Indolinone-Triazole Hybrids | VEGFR-2 nih.gov | (IC₅₀ values reported) |

| 1,2,4-Triazole-Thiones | Cyclin-Dependent Kinase 2 (CDK2) nih.gov | -7.1 to -8.5 |

| 1,5-Diarylpyrazole Carboxamides | EGFR-TK researchgate.net | -7.73 |

| 1,3,4-Oxadiazole Derivatives | VEGFR-2 mdpi.com | -9.0 to -11.4 |

Analysis of Key Intermolecular Interactions (e.g., Hydrogen Bonding, Hydrophobic Interactions, Pi-Pi Stacking)

A crucial output of molecular docking is the detailed analysis of the intermolecular interactions that stabilize the ligand-receptor complex. nih.gov These non-covalent interactions are the basis of molecular recognition and binding affinity. For this compound derivatives, several key interactions are consistently observed.

Hydrogen Bonding: The nitrogen atoms of the 1,2,4-triazole ring are effective hydrogen bond acceptors. They frequently form hydrogen bonds with amino acid residues in the hinge region of kinase active sites, such as Glutamic acid (Glu) and Cysteine (Cys). nih.gov

Hydrophobic Interactions: The benzyl group, particularly with its lipophilic fluorine substituents, often engages in hydrophobic interactions with nonpolar amino acid residues like Leucine (Leu), Valine (Val), and Phenylalanine (Phe) in the binding pocket. pensoft.netmdpi.com

Pi-Pi Stacking: The aromatic rings of both the triazole and the difluorobenzyl moieties can participate in pi-pi stacking interactions with aromatic amino acid residues like Phenylalanine (Phe), Tyrosine (Tyr), and Histidine (His). pensoft.net

These interactions collectively anchor the ligand in the active site, contributing to its stability and inhibitory potency. Understanding these specific contacts is vital for structure-activity relationship (SAR) studies and for designing new derivatives with improved binding affinity and selectivity. nih.gov

Molecular Dynamics Simulations for Ligand-Target Stability and Conformational Dynamics

While molecular docking provides a static snapshot of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view, assessing the stability and conformational changes of the complex over time. mdpi.comresearchgate.net MD simulations are used to validate the binding poses predicted by docking and to provide a more realistic representation of the system in a simulated physiological environment. pensoft.net

In a typical MD simulation, the docked complex is placed in a solvent box (usually water) with ions to simulate physiological conditions. researchgate.net The system's trajectory is then calculated over a period of time (e.g., nanoseconds) by solving Newton's equations of motion. The stability of the complex is often evaluated by monitoring the Root Mean Square Deviation (RMSD) of the protein and ligand atoms from their initial positions. A low and stable RMSD value over the course of the simulation suggests that the complex is stable and the docking prediction is reliable. pensoft.net

MD simulations can also reveal important conformational dynamics, such as how the ligand adjusts its position within the binding pocket or how the protein itself changes shape upon ligand binding. nih.gov This information can uncover subtle but critical aspects of the binding mechanism that are not apparent from static docking models alone. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling

QSAR studies on 1,2,4-triazole derivatives have been pivotal in identifying the key molecular descriptors that govern their biological activity. These studies mathematically correlate variations in the physicochemical properties of compounds with their observed biological activities, such as antifungal efficacy. ijntr.orgnih.gov Similarly, pharmacophore modeling helps in identifying the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target. researchgate.net

Insights from Structurally Related Compounds

Research on analogous compounds, particularly those containing a difluorophenyl moiety, offers valuable predictive insights for the this compound scaffold. For instance, 3D-QSAR studies, including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been performed on various series of antifungal triazoles. semanticscholar.org These studies consistently highlight the importance of steric and electrostatic fields in determining the antifungal potency.

A common pharmacophore model for triazole-based CYP51 inhibitors includes:

A nitrogen atom in the triazole ring (typically N-4) that coordinates with the heme iron atom in the active site of CYP51. nih.gov

A hydrophobic aromatic group (like the difluorophenyl or difluorobenzyl group) that engages in hydrophobic interactions within the enzyme's binding pocket. nih.gov

A hydroxyl group, which often forms a critical hydrogen bond with nearby amino acid residues. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Findings

QSAR models developed for various 1,2,4-triazole series have demonstrated strong predictive power. ijntr.org For a series of novel menthol-derived 1,2,4-triazole-thioether compounds, a 3D-QSAR model yielded a high correlation coefficient (r²) of 0.991 and a cross-validated coefficient (q²) of 0.514, indicating a reliable and effective model. nih.gov Another study on nopol-based 1,2,4-triazole-thioethers also established a robust 3D-QSAR model with an r² of 0.944 and a q² of 0.685. frontiersin.org

These models often reveal that:

Steric factors are crucial. Bulky substituents at certain positions can either enhance or diminish activity depending on the topology of the enzyme's active site.

Electrostatic properties play a significant role. The distribution of electron density, influenced by electronegative atoms like fluorine, is critical for binding affinity. The presence of electron-withdrawing groups on the phenyl ring is often associated with improved antifungal activity. nih.gov

The table below summarizes the statistical results from a representative 3D-QSAR study on a series of antifungal 1,2,4-triazole derivatives, illustrating the robustness of such models.

| Model | q² (Cross-validated r²) | r² (Non-cross-validated r²) | SEE (Standard Error of Estimate) | F value (Fischer's value) |

| CoMFA | 0.514 | 0.991 | 0.050 | 183.384 |

This table is representative of data found in studies on analogous 1,2,4-triazole derivatives and is intended for illustrative purposes. nih.gov

Pharmacophore Modeling Insights

Pharmacophore models for antifungal triazoles typically consist of a set of chemical features in a specific 3D arrangement. A widely accepted pharmacophore for CYP51 inhibitors includes a heterocyclic ring (the triazole), a hydrophobic aromatic feature, and often a hydrogen bond donor or acceptor. nih.gov

For derivatives of this compound, it can be hypothesized that the key pharmacophoric features would be:

Heme-Coordinating Group: The 1H-1,2,4-triazole ring.

Hydrophobic Feature: The 3,5-difluorobenzyl group, which would occupy a hydrophobic pocket in the CYP51 active site. The fluorine atoms would likely enhance these hydrophobic interactions and influence the electronic properties of the ring.

Additional Interaction Points: Substitutions on the triazole ring or the benzyl group could introduce further hydrogen bonding or hydrophobic interactions, modulating the compound's activity and selectivity.

The following table details the antifungal activity (MIC80 in μg/mL) of a series of 1-(1H-1,2,4-triazol-1-yl)-2-(2,4-difluorophenyl)-3-substituted-2-propanols, which are structurally related to the compound of interest and illustrate the impact of different substituents on antifungal efficacy.

| Compound | R-group | C. albicans | C. neoformans | A. fumigatus |

| Analog 1 | 4-chlorobenzyl | 0.125 | 0.5 | >16 |

| Analog 2 | 4-fluorobenzyl | 0.25 | 1 | >16 |

| Analog 3 | 4-methylbenzyl | 0.5 | 2 | >16 |

| Analog 4 | 4-methoxybenzyl | 1 | 4 | >16 |

| Fluconazole | (Reference) | 1 | 4 | >64 |

This data is derived from studies on analogous compounds to illustrate structure-activity relationships. nih.gov

These findings collectively suggest that derivatives of this compound are promising candidates for antifungal agents. The 3,5-difluoro substitution on the benzyl ring is expected to contribute favorably to the hydrophobic interactions within the CYP51 binding site. Future QSAR and pharmacophore modeling studies focused specifically on this scaffold would be invaluable for the rational design and optimization of new, more potent antifungal drugs.

Biological Activities and Mechanistic Insights of 1 3,5 Difluorobenzyl 1h 1,2,4 Triazole Derivatives

Antifungal Activities

The most pronounced biological activity of 1-(3,5-difluorobenzyl)-1H-1,2,4-triazole derivatives is their antifungal effect. These compounds have demonstrated a broad spectrum of activity, inhibiting the growth of both human and plant pathogenic fungi.

A substantial body of research has demonstrated the potent in vitro antifungal activity of novel triazole derivatives built upon the this compound scaffold. These compounds have been evaluated against a panel of clinically relevant fungi, including yeasts and filamentous molds.

Numerous studies have reported significant efficacy against various Candida species, which are common causes of opportunistic infections in humans. For instance, many synthesized derivatives exhibit greater potency against Candida albicans than the widely used antifungal drug fluconazole. amazonaws.comnih.gov In some cases, the activity against C. albicans was comparable to that of voriconazole, with Minimum Inhibitory Concentration (MIC) values as low as 0.0152 µg/mL. nih.gov Certain derivatives have also shown potent activity against other Candida species like C. glabrata, C. krusei, and C. parapsilosis. asm.orgresearchgate.net

These compounds are also highly effective against Aspergillus fumigatus, a primary cause of invasive aspergillosis, a life-threatening infection in immunocompromised individuals. One derivative, designated 6m, which incorporates a 1,2,3-benzotriazin-4-one moiety, showed particularly strong activity against A. fumigatus with a MIC value of 0.25 µg/mL. amazonaws.com Another novel triazole, PC945, designed for inhalation, was characterized as a potent inhibitor of A. fumigatus, with MIC values ranging from 0.032 to >8 µg/mL across 96 clinical isolates. nih.gov Similarly, PC1244 demonstrated potent activity against 96 clinical A. fumigatus isolates with a MIC range of 0.016–0.25 µg/mL. asm.orgresearchgate.net

The antifungal spectrum extends to the plant pathogenic fungus Magnaporthe oryzae, the causal agent of rice blast disease. researchgate.netnih.gov Research into related triazole structures has identified compounds with activity against this significant agricultural pathogen, indicating the potential for developing agrochemical fungicides from this chemical class. researchgate.net

Below is a summary of the in vitro antifungal activity of selected this compound derivatives against various fungal pathogens.

The primary mechanism of antifungal action for this compound derivatives, consistent with other azole antifungals, is the inhibition of the enzyme lanosterol (B1674476) 14α-demethylase. amazonaws.comnih.gov This enzyme, also known as Cytochrome P450 14α-demethylase (CYP51), is a critical component in the fungal ergosterol (B1671047) biosynthesis pathway. nih.govnih.gov Ergosterol is the principal sterol in the fungal cell membrane, where it plays a vital role analogous to that of cholesterol in mammalian cells, regulating membrane fluidity, integrity, and the function of membrane-bound proteins.

The triazole nitrogen atom (N4) of the derivative binds to the heme iron atom in the active site of the CYP51 enzyme. amazonaws.comnih.gov This coordination bond competitively inhibits the enzyme's normal function, which is the oxidative removal of the 14α-methyl group from lanosterol, a precursor to ergosterol. nih.gov The inhibition of this step disrupts the entire ergosterol biosynthesis pathway, leading to a depletion of ergosterol in the cell membrane. nih.gov

Simultaneously, this blockade causes the accumulation of toxic 14α-methylated sterol precursors. nih.gov The combination of ergosterol depletion and the buildup of these toxic intermediates alters the physical properties of the fungal membrane, increasing its permeability and disrupting the function of associated enzymes. This ultimately leads to the inhibition of fungal growth and cell death, accounting for the fungistatic or fungicidal activity of these compounds. asm.orgresearchgate.net

Molecular docking studies have provided insights into the specific interactions between these derivatives and the CYP51 active site. For example, the difluorophenyl group of certain derivatives forms hydrophobic interactions with amino acid residues such as Phe-126 and Tyr-132 in the active site of A. fumigatus CYP51. amazonaws.com These specific binding modes contribute to the potent and selective inhibition of the fungal enzyme. amazonaws.com

Structure-activity relationship (SAR) studies have been crucial in optimizing the antifungal potency of this compound derivatives. amazonaws.comnih.govnih.gov These studies have revealed that modifications to various parts of the molecule can significantly impact its antifungal spectrum and efficacy.

A key pharmacophore for these antifungal triazoles includes the triazole ring linked to a dihalophenyl group (such as the 3,5-difluorophenyl moiety) through a short carbon chain. nih.gov The carbon atom alpha to the phenyl ring often bears a hydroxyl group, which is important for activity. nih.gov

SAR studies on derivatives containing a 1,2,3-benzotriazin-4-one side chain showed that the position of substituents on this ring system was critical. amazonaws.com Compounds with substituents at the 7-position of the benzotriazinone ring exhibited more potent and broader-spectrum antifungal activities compared to those with substitutions at the 5-, 6-, or 8-positions. amazonaws.com Specifically, introducing electron-withdrawing groups like -NO2 and -CF3 at the 7-position resulted in particularly effective antifungal agents. nih.gov

In another series of compounds, the side chain was systematically altered. The inclusion of a piperazine (B1678402) group, as seen in itraconazole (B105839) and posaconazole, was explored to find compounds with a broad antifungal spectrum. nih.gov Further modifications, such as adding an alkyne group to the side chain of triazole derivatives, demonstrated good fungicidal activity against eight human pathogenic fungi, with notable effectiveness against Cryptococcus and Candida species. nih.gov

The nature of the dihalogenated phenyl ring also influences activity. Studies comparing 2,4-difluorophenyl and 2,4-dichlorophenyl derivatives found that, in general, the 2,4-difluorophenyl-carbinol scaffold conferred higher activity. researchgate.net These SAR insights guide the rational design of new triazole derivatives with improved potency and a more desirable pharmacological profile. amazonaws.comekb.eg

A significant advantage of some novel this compound derivatives is their retained or even enhanced activity against fungal strains that have developed resistance to existing azole drugs. The emergence of azole resistance, particularly in Candida and Aspergillus species, is a major clinical challenge.

Several studies have demonstrated the efficacy of new derivatives against fluconazole-resistant strains of Candida albicans. For example, the derivative 6m displayed moderate antifungal activity against fluconazole-resistant C. albicans isolates, with MIC values ranging from 2.0 to 8.0 µg/mL. amazonaws.com Another compound, 21b, was also found to be active against fluconazole-resistant isolates of C. albicans, C. krusei, and C. parapsilosis. researchgate.net

Furthermore, potent activity has been observed against azole-resistant Aspergillus fumigatus. The novel triazole PC1244 was evaluated against a large collection of itraconazole- and pan-azole-resistant clinical strains of A. fumigatus carrying various resistance mechanisms, such as TR34/L98H and TR46/Y121F/T289A mutations in the cyp51A gene. nih.gov In in vitro human alveolus models infected with these resistant strains, PC1244 achieved superior inhibition compared to voriconazole. nih.gov In vivo studies using mice infected with an A. fumigatus strain harboring an M220V mutation also showed that PC1244 was more effective at reducing the pulmonary fungal burden than intranasal posaconazole. nih.gov This ability to overcome common clinical resistance mechanisms makes these new derivatives promising candidates for treating challenging invasive fungal infections. frontiersin.org

Antibacterial Activities

While the primary focus of research on 1,2,4-triazole (B32235) derivatives has been their antifungal properties, some studies have also investigated their potential as antibacterial agents. The findings, however, are more varied and generally less potent compared to their antifungal effects.

The antibacterial activity of 1,2,4-triazole derivatives has been evaluated against a range of both Gram-positive and Gram-negative bacteria, including common pathogens like Staphylococcus aureus and Escherichia coli.

In one study focusing on a library of fluorobenzoylthiosemicarbazides and their cyclized 1,2,4-triazole analogues, the triazole compounds themselves were found to be "devoid of potent activity" against the tested Gram-positive bacterial strains. nih.gov However, other research has shown more promising results. A series of novel 1,2,4-triazolium derivatives, synthesized from 2,4-difluorobenzyl bromide, exhibited significant antibacterial activity in vitro. nih.gov Specifically, 1-(2,4-Difluorobenzyl)-4-dodecyl-1H-1,2,4-triazol-4-ium bromide was one of the most potent compounds against all tested strains, which included S. aureus ATCC 29213 and E. coli ATCC 25922, with MIC values ranging from 1.05 to 8.38 µM. nih.gov These values indicated much stronger activity than the standard drug chloramphenicol (B1208). nih.gov

The hybridization of the 1,2,4-triazole scaffold with other antibacterial pharmacophores has been explored as a strategy to enhance potency and overcome resistance. nih.govsci-hub.se For instance, hybrids of 1,2,4-triazole with fluoroquinolones have shown good to excellent activity against a broad spectrum of microorganisms. mdpi.com Studies on furan-containing 1,2,4-triazoles also demonstrated a positive antibacterial effect on strains of E. coli and S. aureus. archivepp.com

These findings suggest that while the basic this compound scaffold may not possess inherent, broad-spectrum antibacterial potency, specific structural modifications and hybridization can lead to derivatives with significant activity against clinically relevant bacteria.

Proposed Mechanisms of Antibacterial Action (e.g., Dihydrofolate Reductase Inhibition, DNA Gyrase Inhibition)

The antibacterial effects of 1,2,4-triazole derivatives are often attributed to their ability to inhibit essential bacterial enzymes that are vital for cell survival and replication. nih.gov Two primary molecular targets that have been extensively studied are Dihydrofolate Reductase (DHFR) and DNA gyrase. nih.govnih.govmdpi.com

Dihydrofolate Reductase (DHFR) Inhibition: DHFR is a crucial enzyme in the folate biosynthesis pathway, catalyzing the reduction of dihydrofolate to tetrahydrofolate. wikipedia.orgnih.gov Tetrahydrofolate is an essential precursor for the synthesis of nucleotides and certain amino acids, which are necessary for DNA replication and cell proliferation. wikipedia.orgbepls.com By inhibiting DHFR, 1,2,4-triazole derivatives can disrupt these vital biosynthetic processes, leading to bacterial cell death. mdpi.comwikipedia.org Certain Schiff bases of 4-amino-5-(4-aminophenyl)-4H-1,2,4-triazole-3-thiol have been identified as potent DHFR inhibitors. mdpi.com

DNA Gyrase Inhibition: DNA gyrase is a type II topoisomerase found in bacteria that introduces negative supercoils into DNA, a process necessary to manage DNA tangling during replication and transcription. nih.govnih.gov This enzyme, composed of GyrA and GyrB subunits, is a well-established target for antibacterial agents. nih.govnih.gov Inhibition of DNA gyrase, particularly the ATP-dependent supercoiling activity of the GyrB subunit, prevents DNA replication and leads to bacterial cell death. nih.govnih.gov Several studies have conducted molecular docking of 1,2,4-triazole derivatives on DNA gyrase to investigate their binding affinity and inhibitory potential. mdpi.comresearchgate.netresearchgate.net Hybrid molecules combining 1,2,4-triazole with other pharmacophores have shown promise as dual inhibitors of both DNA gyrase and topoisomerase IV, another essential bacterial enzyme. nih.govmdpi.com

Structure-Activity Relationship (SAR) Studies for Antibacterial Potency

The antibacterial efficacy of 1,2,4-triazole derivatives is significantly influenced by the nature and position of various substituents on the core structure. Structure-Activity Relationship (SAR) studies provide insights into the chemical features that enhance potency. nih.gov

Hybridization of the 1,2,4-triazole moiety with other antibacterial pharmacophores, such as quinolones, coumarins, and other azoles, is a common strategy to enhance activity and overcome resistance. nih.govsci-hub.seresearchgate.net For instance, hybrids of 1,2,4-triazole-3-thione with ciprofloxacin (B1669076) demonstrated higher potency than the parent drug, especially against resistant strains. sci-hub.se The addition of a 2-hydroxyphenyl group was found to further boost this activity. sci-hub.se

SAR analysis of [2-(3-R-1H- mdpi.comsci-hub.senih.gov-triazol-5-yl)phenyl]amines revealed that the presence of a cycloalkyl or an electron-rich heterocyclic fragment (like furan (B31954) or thiophene) at the third position of the triazole ring was crucial for antistaphylococcal activity. researchgate.netresearchgate.net Furthermore, introducing a methyl group to the aniline (B41778) moiety also led to an enhancement of antibacterial effects. researchgate.net In a series of theophylline-1,2,4-triazole derivatives, the position of substituents on the N-phenylacetamide ring played a key role; a methyl group at the para-position resulted in the highest activity against E. coli, while methyl groups at both the meta- and para-positions conferred the best activity against B. subtilis. frontiersin.org

Activity Against Multi-Drug Resistant Bacterial Strains (e.g., MRSA)

The emergence of multi-drug resistant (MDR) bacteria, particularly Methicillin-resistant Staphylococcus aureus (MRSA), poses a significant global health threat, necessitating the development of novel antibacterial agents. nih.gov Derivatives of 1,2,4-triazole have shown considerable promise against such resistant pathogens. nih.govsci-hub.se

The hybridization of 1,2,4-triazole with other compounds has yielded derivatives with potent activity against MRSA. nih.gov These hybrid molecules are thought to exert their effects through multiple mechanisms, including the inhibition of DNA gyrase and topoisomerase IV. nih.gov For example, 1,2,4-triazole derivatives of clinafloxacin (B351), specifically those bearing 4-tolyl, 4-fluorophenyl, and 2,4-difluorophenyl groups, exhibited very strong activity against MRSA, with Minimum Inhibitory Concentration (MIC) values of 0.25 µg/mL. mdpi.com This potency was significantly greater than that of the parent drug clinafloxacin (MIC = 1 µg/mL) and the standard antibiotic chloramphenicol (MIC = 16 µg/mL). mdpi.com Similarly, certain N-phenylpyrrolamide inhibitors of DNA gyrase have demonstrated effectiveness against MRSA with MIC values as low as 0.25 μg mL−1. rsc.org

Anticancer and Antiproliferative Activities

Derivatives of 1,2,4-triazole are a significant class of compounds investigated for their potential in cancer therapy, with several marketed drugs featuring this scaffold. derpharmachemica.comresearchgate.netresearchgate.net Their anticancer effects are mediated through various mechanisms, including the inhibition of key enzymes involved in hormone synthesis and cell signaling pathways. nih.govnih.gov

In Vitro Cytotoxicity Against Various Human Cancer Cell Lines (e.g., MCF-7, HeLa, A549)

Numerous studies have evaluated the cytotoxic effects of 1,2,4-triazole derivatives against a panel of human cancer cell lines. The results often demonstrate significant antiproliferative activity, with the half-maximal inhibitory concentration (IC50) values varying based on the specific derivative and cell line.

For example, a series of 1,3-diphenyl-2-(1H-1,2,4-triazol-1-yl) propan-1-one derivatives showed notable cytotoxicity. nih.gov Compound 7e, featuring chloro and phenyl substitutions, exhibited IC50 values of 4.7 µM, 2.9 µM, and 9.4 µM against MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer) cell lines, respectively. nih.gov Another derivative in a separate series, compound 10a, also showed promising activity with IC50 values of 6.43 µM (MCF-7), 5.6 µM (HeLa), and 21.1 µM (A549). nih.gov Similarly, novel betulin-1,2,4-triazole derivatives have been tested, with one compound (Bet-TZ1) showing IC50 values ranging from 22.41 to 46.92 μM against A375 (melanoma), MCF-7, and HT-29 (colorectal cancer) cell lines. mdpi.com

Molecular Targets and Proposed Mechanisms of Anticancer Action (e.g., Aromatase Inhibition, Kinase Inhibition)

The antiproliferative activity of 1,2,4-triazole derivatives stems from their interaction with specific molecular targets that are critical for cancer cell growth and survival.

Aromatase Inhibition: Aromatase is a key enzyme in the biosynthesis of estrogens, and its inhibition is a primary strategy for treating hormone-dependent breast cancer. rjraap.com Many 1,2,4-triazole derivatives are designed based on the structures of known aromatase inhibitors like Letrozole (B1683767) and Anastrozole. nih.gov These compounds can bind to the active site of the aromatase enzyme, preventing the conversion of androgens to estrogens and thereby suppressing the growth of estrogen receptor-positive cancer cells. nih.govrjraap.comnih.gov Molecular docking studies have been used to understand the binding modes of these derivatives within the aromatase pocket. nih.gov The potency of these inhibitors is often linked to the presence of strong electron-withdrawing groups on the phenyl moiety of the molecule. nih.gov

Kinase Inhibition: Protein kinases are crucial regulators of cell signaling pathways that control cell proliferation, differentiation, and survival. frontiersin.org Dysregulation of kinases, such as the Epidermal Growth Factor Receptor (EGFR) and BRAF, is a common feature in many cancers. nih.gov Certain 1,2,4-triazole derivatives have been developed as kinase inhibitors. researchgate.netnih.gov For instance, some novel compounds carrying the 1,2,4-triazole scaffold have shown inhibitory activity against EGFR, BRAF, and tubulin, demonstrating their potential as multi-targeted anticancer agents. nih.gov

DNA Topoisomerase Inhibition: DNA topoisomerases are enzymes that manage the topological state of DNA and are essential for DNA replication and cell division. researchgate.net They are a validated target for anticancer drugs. Some bis-triazole derivatives have been designed to target DNA topoisomerase II, inducing DNA damage via apoptosis and thereby exhibiting cytotoxic effects. researchgate.net

Structure-Activity Relationship (SAR) Studies in Anticancer Potency

The anticancer potency of 1,2,4-triazole derivatives is highly dependent on their molecular structure. SAR studies have identified key features that contribute to their cytotoxic activity.

In studies of 1,3-diphenyl-2-(1H-1,2,4-triazol-1-yl) propan-1-ones, the presence of electronegative substituents, such as chlorine (Cl) and bromine (Br), at the para position of the phenyl ring was found to significantly increase inhibitory activity. nih.gov The presence of a phenyl ring at another position (R) on the molecule also contributed to higher potency. nih.gov Conversely, the absence of these electronegative groups or the phenyl ring dramatically decreased cytotoxic effects. nih.gov The inclusion of a carbonyl group was also noted as being necessary for the pharmacological effect. nih.gov

In another series of butane-1,4-dione derivatives, the substitution pattern on the phenyl rings influenced activity, with the order of anticancer effects on HeLa cells being H > 4-Br > 2,4-di-Cl > 4-Cl. nih.gov The hybridization of 1,2,4-triazole with other heterocyclic systems is a strategy employed to enhance anticancer activity, with the triazole ring playing a role in binding to biological receptors. pensoft.net For instance, the combination of phenstatin, a microtubule-targeting agent, with a 1,2,4-triazole heterocycle related to letrozole resulted in hybrid compounds with potent dual tubulin and aromatase inhibitory activity. mdpi.com

Antiviral Activities

Derivatives of 1,2,4-triazole are recognized for their significant antiviral properties against a range of viruses. nih.govresearchgate.netnih.gov The chemical stability and versatile nature of the triazole ring make it a valuable framework for developing novel antiviral agents. researchgate.net

Research into 1,2,4-triazole derivatives has revealed promising activity against various viral pathogens, including Human Immunodeficiency Virus Type 1 (HIV-1). Certain 3,4-disubstituted triazole-5-thione derivatives have demonstrated high activity against HIV-1, coupled with favorable pharmacokinetic properties. nih.gov Specifically, compounds that are analogs of the non-nucleoside reverse transcriptase inhibitor (NNRTI) doravirine (B607182), when modified to include a 1,2,4-triazole substituent, have shown excellent efficacy against HIV-1. nih.gov

While specific studies on this compound against Tobacco Mosaic Virus (TMV) are not extensively documented in the available literature, related heterocyclic compounds such as 1,3,4-thiadiazole (B1197879) derivatives have been investigated for their anti-TMV activity. This suggests a potential avenue for exploring the efficacy of triazole derivatives against plant viruses.

The antiviral mechanisms of 1,2,4-triazole derivatives are diverse and often target specific viral enzymes or proteins essential for the viral life cycle. For HIV-1, a primary mechanism of action for many triazole-based compounds is the inhibition of reverse transcriptase (RT). nih.gov As non-nucleoside reverse transcriptase inhibitors (NNRTIs), these compounds bind to an allosteric site on the RT enzyme, inducing a conformational change that disrupts its catalytic activity and thereby blocks the replication of the viral genome. nih.gov

For other viruses, such as influenza, triazole derivatives may target different viral components. Molecular modeling studies have suggested that some triazole compounds act against viral hemagglutinin, the protein responsible for the virus's attachment to host cells, thus preventing the initial stage of infection. nih.gov Other potential mechanisms could involve the inhibition of viral self-assembly or interference with other critical viral enzymes.

Structure-activity relationship (SAR) studies are crucial for optimizing the antiviral potency of 1,2,4-triazole derivatives. These studies have shown that the nature and position of substituents on the triazole and associated rings significantly influence activity.

For anti-HIV-1 activity, SAR studies on doravirine analogs revealed that the inclusion of a 1,2,4-triazole substituent in the amide fragment was highly beneficial for efficacy. nih.gov In other series of triazole-based NNRTIs, the presence of specific benzyl (B1604629) groups and other substitutions plays a key role in their interaction with the reverse transcriptase enzyme. nih.gov

Other Noteworthy Biological Activities

Beyond their antiviral effects, derivatives of this compound are being explored for other significant therapeutic properties.

The 1,2,4-triazole scaffold is a component of various compounds exhibiting anti-inflammatory and analgesic properties. nih.govresearchgate.net Research has demonstrated that certain derivatives can effectively inhibit key enzymes in the inflammatory pathway, such as cyclooxygenases (COX). For instance, some novel 1,2,4-triazole derivatives have shown potent and selective inhibition of COX-2, with activity comparable to the reference drug celecoxib (B62257). mdpi.com

In vivo studies have confirmed the anti-inflammatory and analgesic potential of this class of compounds. In carrageenan-induced paw edema models in rodents, some newly synthesized 1,2,4-triazole derivatives exhibited significant inhibition of edema, with one compound showing 91% inhibition compared to 82% for ibuprofen. nih.gov Another study reported a derivative with in vivo effectiveness comparable to celecoxib in a xylene-induced ear edema assay, which also demonstrated analgesic activity. mdpi.com These findings underscore the potential of 1,2,4-triazole derivatives as leads for the development of new anti-inflammatory and analgesic drugs. nih.gov

| Compound | Assay | Activity/Result | Reference |

|---|---|---|---|

| (S)-1-(4-Amino-5-mercapto-4H-1,2,4-triazol-3-yl) ethanol | Carrageenan-induced paw edema | 91% inhibition of edema | nih.gov |

| (S)-1-(6-Phenyl-7H- nih.govresearchgate.netzsmu.edu.uatriazolo[3,4-b] nih.govmdpi.comzsmu.edu.uathiadiazin-3-yl)ethanol | Carrageenan-induced paw edema | 81% inhibition of edema (equipotent to ibuprofen) | nih.gov |

| 1-(2-(1-(4-bromophenyl)-5-(4-(methylsulfonyl)phenyl)-1H-1,2,4-triazol-3-ylthio)ethyl)-1-hydroxyurea | Xylene-induced ear edema | Effectiveness comparable to celecoxib | mdpi.com |

| Novel 1,2,4-triazole derivative | COX-2 Inhibition Assay | IC50 = 0.04 µM (similar to celecoxib) | mdpi.com |

Many 1,2,4-triazole derivatives have been identified as possessing significant antioxidant capabilities. zsmu.edu.ua They are known to neutralize free radicals and reactive oxygen species, which can cause cellular damage. zsmu.edu.uapensoft.net The chemical modification of the triazole ring with various pharmacophores has been shown to enhance this antioxidant activity. zsmu.edu.ua

Studies have evaluated the antioxidant potential of triazole derivatives through various in vitro assays, such as the DPPH (1,1-diphenyl-2-picrylhydrazyl) radical scavenging assay. researchgate.net For example, a series of novel 1,2,3-triazole-containing nitrones, which share structural similarities with 1,2,4-triazoles, were tested for their antioxidant capacity. Derivatives bearing fluorophenyl and difluorophenyl substituents were found to be potent hydroxyl radical scavengers, with scavenging activity of approximately 100%, surpassing the reference compound Trolox (88%). nih.gov One particular N-tert-butyl derivative with a 4-fluoro-3-methylphenyl substituent was identified as a highly potent and balanced antioxidant agent, demonstrating strong activity as a 5-lipoxygenase (LOX) inhibitor and a hydroxyl radical scavenger. researchgate.netnih.gov

| Compound Series/Derivative | Assay | Activity/Result | Reference |

|---|---|---|---|

| N-tert-butyl nitrone derivatives with 4-fluorophenyl and 2,4-difluorophenyl substituents | Hydroxyl Radical Scavenging | ~100% scavenging activity | nih.gov |

| N-{2-[4-(4-fluoro-3-methylphenyl)-1H-1,2,3-triazol-1-yl]ethylidene}-2-methylpropan-2-amine oxide | Hydroxyl Radical Scavenging | 99.9% scavenging activity | researchgate.net |

| N-{2-[4-(4-fluoro-3-methylphenyl)-1H-1,2,3-triazol-1-yl]ethylidene}-2-methylpropan-2-amine oxide | 5-Lipoxygenase (LOX) Inhibition | Potent inhibitor (27 µM) | researchgate.net |

| Various 5-phenethyl-3-thio-1,2,4-triazoles | Non-enzymatic initiation of BOD with Fe(II) | Some compounds were more potent than existing antioxidants | pensoft.net |

Enzyme Inhibition Studies (e.g., Xanthine (B1682287) Oxidase, Human Neutrophil Elastase, Matrix Metalloproteinases)

Derivatives of this compound have been investigated for their potential to inhibit several key enzymes involved in pathological processes. The inclusion of the difluorobenzyl group is of particular interest, as fluorine substitution can modulate a compound's metabolic stability, binding affinity, and lipophilicity.

Xanthine Oxidase (XO)

Xanthine oxidase (XO) is a critical enzyme in purine (B94841) metabolism that catalyzes the oxidation of hypoxanthine (B114508) to xanthine and then to uric acid. Overactivity of this enzyme can lead to hyperuricemia, a precursor to gout. The triazole nucleus has been a foundational structure for developing novel XO inhibitors. researchgate.net

Research into N-benzyl-1H-1,2,3-triazole derivatives has shown significant XO inhibitory activity. Studies have demonstrated that compounds with halogenated benzyl groups exhibit potent inhibition, with IC50 values in the low micromolar range. For instance, (1-(3-bromobenzyl)-1H-1,2,3-triazol-4,5-diyl)dimethanol and dimethyl 1-(4-chlorobenzyl)-1H-1,2,3-triazol-4,5-dicarboxylate were identified as highly promising XO inhibitors with IC50 values of 0.71 µM and 0.73 µM, respectively. nih.gov Furthermore, a series of novel 1,2,4-triazoles were identified as potent inhibitors of xanthine oxidoreductase (XOR), with one compound demonstrating an IC50 value of 0.20 nM, superior to existing drugs like febuxostat. nih.gov Another study on 4-(phenoxymethyl)-1H-1,2,3-triazole derivatives identified a compound with an IC50 value of 0.70 µM against XO. ebi.ac.uk

These findings suggest that the N-benzyl-triazole scaffold is a viable framework for XO inhibition. The presence of electron-withdrawing groups, such as the fluorine atoms in the 1-(3,5-difluorobenzyl) moiety, is a common feature in potent enzyme inhibitors and could contribute favorably to the binding affinity of these derivatives to the XO active site.

Interactive Table: Xanthine Oxidase Inhibition by Benzyl-Triazole Derivatives

| Compound Derivative | Enzyme | IC50 Value (µM) | Reference |

|---|---|---|---|

| (1-(3-bromobenzyl)-1H-1,2,3-triazol-4,5-diyl)dimethanol | Xanthine Oxidase | 0.71 | nih.gov |

| Dimethyl 1-(4-chlorobenzyl)-1H-1,2,3-triazol-4,5-dicarboxylate | Xanthine Oxidase | 0.73 | nih.gov |

| Novel 1,2,4-Triazole Derivative (Compound 7i) | Xanthine Oxidoreductase | 0.0002 | nih.gov |

| 4-(phenoxymethyl)-1H-1,2,3-triazole Derivative (Compound 9m) | Xanthine Oxidase | 0.70 | ebi.ac.uk |

Human Neutrophil Elastase (HNE)

Human Neutrophil Elastase is a serine protease stored in the azurophilic granules of neutrophils. Its excessive activity is implicated in inflammatory diseases such as chronic obstructive pulmonary disease (COPD) and acute respiratory distress syndrome (ARDS). researchgate.net Consequently, HNE is a significant target for therapeutic intervention.

A molecular docking study evaluated a series of triazole analogues for their inhibitory potential against HNE. rjptonline.org The study revealed that a specific derivative, 2-(2,4-difluorophenyl)-1-(4-((1-(4-ethylbenzyl)-1H-1,2,3-triazol-4-yl)methyl)piperazin-1-yl)-3-(1H-1,2,4-triazol-1-yl)propan-2-ol, exhibited the highest binding energy for HNE. rjptonline.org This finding is particularly relevant as it incorporates a difluorophenyl group, similar to the difluorobenzyl moiety of the subject compound. The desirable properties of triazoles for medicinal chemistry, including their hydrogen bonding capability and stability, make them a suitable scaffold for designing HNE inhibitors. rjptonline.org This computational evidence suggests that this compound derivatives are promising candidates for HNE inhibition, warranting further investigation through synthesis and in vitro testing.

Matrix Metalloproteinases (MMPs)

Matrix metalloproteinases are zinc-dependent endopeptidases involved in the degradation of the extracellular matrix. mdpi.com Their dysregulation is associated with numerous pathologies, including cancer metastasis, arthritis, and cardiovascular diseases. mdpi.comnih.gov Gelatinases, specifically MMP-2 and MMP-9, are key targets for halting tumor progression. mdpi.com

Fluorinated triazole derivatives have emerged as a potent class of MMP inhibitors. A study on triazole-substituted hydroxamates identified compounds with excellent inhibitory potencies against MMP-2, MMP-8, MMP-9, and MMP-13, with IC50 values ranging from 0.006 to 107 nM. nih.gov Another study focused on non-hydroxamate triazole-based inhibitors identified a compound with an IC50 of 0.143 µM against MMP-9. mdpi.com

Furthermore, the same molecular docking study that identified a potent triazole analogue for HNE also found that the difluorophenyl-containing derivative exhibited the maximum binding energy for MMP-2 and MMP-9. rjptonline.org This indicates a potential for dual inhibition and highlights the importance of the fluorinated phenyl moiety for binding to these related proteases.

Interactive Table: MMP Inhibition by Fluorinated Triazole Derivatives

| Compound Class | Target Enzyme(s) | IC50 Range (nM) | Reference |

|---|---|---|---|

| Fluorinated triazole-substituted hydroxamates | MMP-2, MMP-8, MMP-9, MMP-13 | 0.006 - 107 | nih.gov |

| Non-hydroxamate triazole-based Mannich base (Comp. 15) | MMP-9 | 143 | mdpi.com |

| 2-[[5-((4-acetamidophenoxy)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl] thio]-N-(aryl)acetamide (Comp. 4h) | MMP-9 | 1650 | researchgate.net |

| 2-[[5-((4-acetamidophenoxy)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl] thio]-N-(aryl)acetamide (Comp. 4l) | MMP-9 | 2550 | researchgate.net |

Receptor Modulation Studies (e.g., P2Y14 Receptor Antagonism)

Beyond enzyme inhibition, triazole derivatives are also being explored as modulators of cell surface receptors, which are crucial for signal transduction and cellular communication.

P2Y14 Receptor Antagonism

The P2Y14 receptor (P2Y14R) is a G-protein coupled receptor activated by UDP-sugars, such as UDP-glucose. It is implicated in inflammatory and immune responses, making it a therapeutic target for conditions like asthma and diabetes. nih.govacs.org

Researchers have successfully designed potent P2Y14R antagonists by using a triazole moiety as a bioisosteric replacement for other chemical cores, such as naphthoic acid. acs.orgnih.gov This substitution can increase polarity and introduce additional hydrogen bond accepting groups, potentially stabilizing the ligand within the receptor's binding pocket. nih.gov Structure-activity relationship (SAR) studies of these triazole-based antagonists have revealed that hydrophobic substitutions on the terminal aryl group are crucial for achieving high affinity. acs.org

While specific studies on this compound are not detailed, the known SAR for this receptor class suggests that the difluorobenzyl group could be a favorable substitution. The hydrophobic nature and the electron-withdrawing properties of the fluorine atoms may enhance the necessary interactions within the P2Y14R binding site. This makes derivatives of this compound logical candidates for development as novel P2Y14 receptor antagonists.

Future Perspectives in 1 3,5 Difluorobenzyl 1h 1,2,4 Triazole Research

Rational Design and Synthesis of Novel Analogues with Tuned Bioactivity and Selectivity

Future research will heavily focus on the rational design and synthesis of novel analogues of 1-(3,5-difluorobenzyl)-1H-1,2,4-triazole to enhance its biological activity and selectivity. This approach moves beyond random screening, employing computational and structure-based methods to create molecules with specific desired properties.

A primary strategy involves extensive Structure-Activity Relationship (SAR) studies. nih.gov By systematically modifying the difluorobenzyl and triazole moieties, researchers can identify which functional groups are crucial for activity. For instance, altering the position and number of fluorine atoms on the benzyl (B1604629) ring or introducing various substituents (e.g., alkyl, alkoxy, nitro groups) could significantly impact target binding and pharmacokinetic properties. nih.gov Computational docking simulations will be instrumental in this process, allowing for the in-silico prediction of how newly designed analogues will interact with the active sites of target proteins, such as enzymes or receptors. researchgate.netnih.gov This predictive modeling helps prioritize the synthesis of compounds with the highest likelihood of success, saving time and resources.

The synthesis of these novel analogues will build upon established chemical methods for creating 1,2,4-triazole (B32235) derivatives, aiming for versatility and efficiency. nih.gov The goal is to create a library of related compounds that can be screened to identify leads with superior potency against specific biological targets while minimizing off-target effects and potential toxicity.

Table 1: Strategies for Rational Design of Novel Analogues

| Design Strategy | Rationale | Potential Modifications to this compound |

| Structure-Activity Relationship (SAR) Studies | To identify key chemical features responsible for biological activity. | Varying substituents on the phenyl ring; altering the linker between the phenyl and triazole rings. |

| Bioisosteric Replacement | To improve potency, selectivity, or pharmacokinetic properties by replacing functional groups with others that have similar physical or chemical properties. | Replacing fluorine atoms with other halogens (Cl, Br) or a trifluoromethyl (CF3) group. |

| Computational Docking | To predict the binding affinity and orientation of analogues within a target's active site. | Designing molecules with functional groups that can form specific hydrogen bonds or hydrophobic interactions with target residues. researchgate.net |

| Fragment-Based Drug Design | To build potent inhibitors by identifying and linking small molecular fragments that bind to the target. | Using the 1-(3,5-difluorobenzyl) or the 1H-1,2,4-triazole moiety as a starting fragment to build more complex molecules. nih.gov |

Exploration of New Biological Targets and Therapeutic Applications beyond Current Scope

The 1,2,4-triazole nucleus is recognized as a "privileged scaffold" due to its ability to interact with a wide array of biological targets, leading to diverse pharmacological activities. nih.govnih.gov These include well-documented antifungal, anticancer, antiviral, antibacterial, anti-inflammatory, and anticonvulsant properties. nih.govresearchgate.net While initial research on this compound may have a specific focus, its structural features warrant a broader investigation into new therapeutic areas.

Future screening efforts should assess the compound and its novel analogues against a diverse panel of biological targets. A key area of exploration is in oncology, targeting specific enzymes like kinases, which are often dysregulated in cancer. nih.gov For example, derivatives could be tested for inhibitory activity against Fibroblast Growth Factor Receptor 1 (FGFR1), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), or c-Met, all of which are validated targets in cancer therapy. nih.govnih.govfrontiersin.org

Beyond cancer, there is potential in treating inflammatory diseases by targeting enzymes like cyclooxygenases (COX-1, COX-2) or in managing neurodegenerative disorders by modulating enzymes or receptors within the central nervous system. researchgate.netnih.gov The broad therapeutic potential of 1,2,4-triazole derivatives suggests that this compound could yield valuable lead compounds in multiple disease areas.

Table 2: Potential New Biological Targets and Therapeutic Applications

| Therapeutic Area | Potential Biological Target(s) | Rationale for Exploration |

| Oncology | Kinases (e.g., VEGFR-2, FGFR1, c-Met), Aromatase, Topoisomerases | 1,2,4-triazole is a core scaffold in many approved anticancer drugs like Letrozole (B1683767) and Anastrozole. nih.govnih.gov |

| Inflammatory Diseases | Cyclooxygenases (COX-1, COX-2), Tumor Necrosis Factor-α (TNF-α) | Triazole derivatives have shown promise as anti-inflammatory agents. nih.gov |

| Infectious Diseases | Viral enzymes (e.g., reverse transcriptase, protease), Bacterial enzymes (e.g., DNA gyrase) | The triazole ring is present in antiviral (Ribavirin) and antifungal (Fluconazole) drugs. researchgate.netnih.gov |

| Neurological Disorders | Monoamine oxidase (MAO), Acetylcholinesterase, GABA-A receptors | The scaffold has been explored for anticonvulsant and antidepressant activities. nih.govresearchgate.net |

Advanced Mechanistic Studies using Proteomics, Metabolomics, and Gene Expression Profiling

To fully understand how this compound exerts its biological effects, future research must move beyond identifying its primary target and delve into its broader impact on cellular systems. The integrated use of "omics" technologies—proteomics, metabolomics, and transcriptomics (gene expression profiling)—provides a powerful, unbiased approach to elucidate the compound's mechanism of action. nih.govsemanticscholar.org

Proteomics: This technique can identify the full spectrum of proteins that interact with the compound or whose expression levels change upon treatment. This can confirm intended targets and reveal unexpected off-target effects or downstream signaling consequences. plos.org

Metabolomics: By profiling the complete set of metabolites in a cell or organism, metabolomics can reveal how the compound alters cellular metabolism. This is crucial for understanding efficacy and potential toxicity, as changes in metabolic pathways are often linked to disease states and drug responses. nih.govmdpi.com

Gene Expression Profiling (Transcriptomics): This method analyzes changes in mRNA levels to determine which genes are switched on or off in response to the compound. This can illuminate the cellular pathways and biological processes that are modulated by the drug, providing a comprehensive view of its system-wide effects. nih.govnih.gov

By integrating data from these three approaches, researchers can construct a detailed map of the compound's molecular mechanism, identify biomarkers for its activity, and predict both its therapeutic effects and potential side effects with greater accuracy. nih.gov

Development of Hybrid Molecules Incorporating the 1,2,4-Triazole Scaffold with Other Privileged Pharmacophores

Molecular hybridization is a modern drug design strategy that involves covalently linking two or more distinct pharmacophores to create a single hybrid molecule. nih.gov This approach aims to produce compounds with improved affinity, better selectivity, or a dual mechanism of action that can be advantageous in treating complex diseases like cancer or multi-drug resistant infections. nih.gov

The this compound moiety is an excellent candidate for this strategy. Future synthetic efforts will likely focus on creating hybrid molecules by combining it with other well-known biologically active scaffolds. For example, linking the triazole unit to a 1,3,4-thiadiazole (B1197879) or an indolin-2-one core could generate novel compounds with enhanced anti-inflammatory or anticancer properties, respectively. nih.govnih.gov Another approach could be to create conjugates with existing drugs, such as antibiotics like norfloxacin, to overcome resistance mechanisms. researchgate.net

This strategy not only has the potential to yield more effective drugs but also represents a valuable tool for exploring chemical biology and understanding the synergistic interactions between different pharmacophores.

Scalable Synthesis and Process Optimization for Academic Research Purposes

As promising analogues of this compound are identified, the demand for larger quantities for in-depth preclinical evaluation will increase. Therefore, a crucial area of future research will be the development of a scalable, efficient, and cost-effective synthesis process.

Initial laboratory-scale syntheses are often designed for flexibility and proof-of-concept, not for large-scale production. chemmethod.com Process optimization research will focus on several key aspects:

Improving Yields: Investigating alternative reagents, catalysts, and reaction conditions (temperature, pressure, time) to maximize the yield of each synthetic step.

Reducing Costs: Replacing expensive starting materials or reagents with more economical alternatives without compromising the quality of the final product.

Enhancing Safety and Sustainability: Minimizing the use of hazardous solvents and reagents, and developing processes that are more environmentally friendly ("green chemistry").

Simplifying Purification: Designing synthetic routes that result in cleaner reactions, thereby simplifying the purification process and making it more amenable to scale-up.